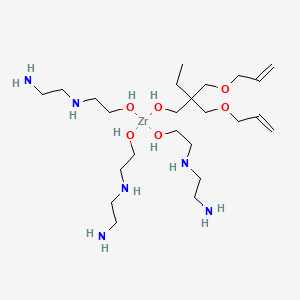
Zirconium, tris(2-((2-aminoethyl)amino)ethanolato-kappaO)(2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)-, (OC-6-22)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zirconium, tris(2-((2-aminoethyl)amino)ethanolato-kappaO)(2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)-, (OC-6-22)- is a complex zirconium compound with the molecular formula C24H54N6O6Zr and a molecular weight of 613.95 g/mol . This compound is known for its unique chemical structure, which includes both amino and propenyloxy groups, making it versatile for various applications in scientific research and industry.
准备方法
The synthesis of Zirconium, tris(2-((2-aminoethyl)amino)ethanolato-kappaO)(2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)-, (OC-6-22)- typically involves the reaction of zirconium compounds with 2-[(2-aminoethyl)amino]ethanol and 2,2-bis[(2-propenyloxy)methyl]-1-butanol under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the formation of the desired complex. Industrial production methods may involve large-scale reactors and continuous processing techniques to achieve high yields and purity.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form different zirconium complexes.
Substitution: The propenyloxy groups can undergo substitution reactions with various reagents, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Zirconium, tris(2-((2-aminoethyl)amino)ethanolato-kappaO)(2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)-, (OC-6-22)- has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Investigated for its potential use in bioconjugation and as a labeling agent for biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic imaging agents.
作用机制
The mechanism by which this compound exerts its effects involves its ability to coordinate with various substrates through its amino and propenyloxy groups. This coordination can facilitate catalytic reactions, enhance the stability of bioconjugates, and improve the delivery of therapeutic agents. The molecular targets and pathways involved depend on the specific application and the nature of the substrates .
相似化合物的比较
Similar compounds to Zirconium, tris(2-((2-aminoethyl)amino)ethanolato-kappaO)(2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)-, (OC-6-22)- include other zirconium complexes with different ligands. These compounds may have varying reactivity, stability, and applications. For example:
Zirconium, tris[2-[(2-aminoethyl)amino]ethanolato-kappaO][2,2-bis[(2-methoxy-kappaO)methyl]-1-butanolato-kappaO]-, (OC-6-22)-: Similar structure but with methoxy groups instead of propenyloxy groups, leading to different reactivity.
Zirconium, tris[2-[(2-aminoethyl)amino]ethanolato-kappaO][2,2-bis[(2-ethoxy-kappaO)methyl]-1-butanolato-kappaO]-, (OC-6-22)-: Contains ethoxy groups, which may affect its solubility and applications.
These comparisons highlight the uniqueness of Zirconium, tris(2-((2-aminoethyl)amino)ethanolato-kappaO)(2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)-, (OC-6-22)- in terms of its specific ligand structure and resulting properties.
属性
CAS 编号 |
103373-95-1 |
|---|---|
分子式 |
C24H58N6O6Zr |
分子量 |
617.988 |
IUPAC 名称 |
2-(2-aminoethylamino)ethanol;2,2-bis(prop-2-enoxymethyl)butan-1-ol;zirconium |
InChI |
InChI=1S/C12H22O3.3C4H12N2O.Zr/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;3*5-1-2-6-3-4-7;/h4-5,13H,1-2,6-11H2,3H3;3*6-7H,1-5H2; |
InChI 键 |
FVNPWCGREJXBCI-UHFFFAOYSA-N |
SMILES |
CCC(CO)(COCC=C)COCC=C.C(CNCCO)N.C(CNCCO)N.C(CNCCO)N.[Zr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















